![molecular formula C11H11NO2 B12897850 4-Benzyl-3-methylisoxazol-5(2H)-one CAS No. 87927-86-4](/img/structure/B12897850.png)
4-Benzyl-3-methylisoxazol-5(2H)-one
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Overview
Description
4-Benzyl-3-methylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by a benzyl group attached to the fourth position and a methyl group at the third position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl bromide with 3-methylisoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key activities include:
- Antimicrobial Properties : Research indicates that derivatives of 4-benzyl-3-methylisoxazol-5(2H)-one have shown effectiveness against various microbial strains, suggesting potential as antimicrobial agents in pharmaceuticals.
- Anticancer Activity : Studies have explored the compound's derivatives for their ability to inhibit cancer cell proliferation. For example, certain derivatives demonstrated significant cytotoxic effects on human cancer cell lines, indicating potential for development as anticancer drugs.
Medicinal Chemistry
This compound serves as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in disease pathways. The compound's derivatives are being investigated for their potential therapeutic effects against diseases such as cancer and bacterial infections.
Biochemical Studies
The compound is utilized in binding affinity studies with biological targets to determine its efficacy and safety profiles in drug development. These studies are crucial for understanding how the compound interacts with various biological systems.
Data Table: Summary of Biological Activities
Activity | Target | Effectiveness | References |
---|---|---|---|
Antimicrobial | Various microbial strains | Significant inhibition | |
Anticancer | Human cancer cell lines | Cytotoxic effects observed | |
Binding affinity | Specific enzymes/receptors | Efficacy determined |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound derivatives revealed that certain compounds exhibited potent activity against resistant strains of bacteria. The results indicated that modifications to the isoxazole ring could enhance antimicrobial efficacy.
Case Study 2: Anticancer Potential
In another investigation, derivatives of the compound were tested against various cancer cell lines, including breast and lung cancer. The findings demonstrated that specific substitutions on the benzyl group significantly increased cytotoxicity, suggesting a pathway for developing new anticancer agents.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylisoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-Methylisoxazole: Lacks the benzyl group at the fourth position, resulting in different chemical and biological properties.
4-Benzylisoxazole: Similar structure but without the methyl group at the third position.
5-Methylisoxazole: The methyl group is at the fifth position instead of the third, leading to different reactivity and applications.
Uniqueness: 4-Benzyl-3-methylisoxazol-5(2H)-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and makes it a valuable compound for research and industrial purposes.
Biological Activity
4-Benzyl-3-methylisoxazol-5(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring, which is known for contributing to various biological activities. The compound has the following chemical formula:
- Molecular Formula : C11H9N1O2
- Molecular Weight : 189.19 g/mol
The structure consists of a benzyl group attached to the isoxazole ring, enhancing its lipophilicity and potentially its ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Table 1: Antimicrobial Activity Results
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that the compound induces apoptosis in cancer cells, likely through the activation of caspase pathways. This property makes it a candidate for further development as an anticancer agent.
Case Study: Induction of Apoptosis
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Increased caspase-3 activity : Indicative of apoptosis.
- Cell cycle arrest at G2/M phase : Suggesting interference with cell division.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including:
- Enzymes involved in metabolic pathways : Such as kinases and phosphatases.
- Receptors associated with cell signaling : Leading to altered cellular responses.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various organic reactions, including cyclization methods involving hydrazones or nitriles. Derivatives of this compound are also being studied for enhanced biological activity and specificity.
Table 2: Synthetic Methods Overview
Method | Description |
---|---|
Cyclization of Hydrazones | Involves reaction with aldehydes and hydrazines. |
Nitrile Cyclization | Utilizes nitriles as starting materials for isoxazole formation. |
Properties
CAS No. |
87927-86-4 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-benzyl-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H11NO2/c1-8-10(11(13)14-12-8)7-9-5-3-2-4-6-9/h2-6,12H,7H2,1H3 |
InChI Key |
NHJPSSRHCQBKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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